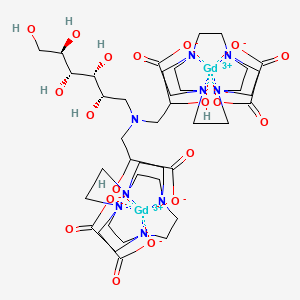
Digadoglucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digadoglucitol is a diagnostic agent primarily used in the field of imaging, especially as a contrast agent for magnetic resonance imaging (MRI) . It is a gadolinium-based compound with the molecular formula C40H69N9O19.2Gd and a molecular weight of 1294.52 . The compound is known for its high relaxivity, making it an effective contrast agent in MRI .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of digadoglucitol involves the synthesis of a gadolinium dimeric complex. The synthetic route typically includes the following steps :
Formation of the Ligand: The ligand is synthesized by reacting a glucitol derivative with a suitable amine.
Complexation with Gadolinium: The ligand is then complexed with gadolinium ions under controlled conditions to form the gadolinium dimeric complex.
Purification: The resulting complex is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the ligand and gadolinium salts are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale purification techniques and subjected to rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Digadoglucitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucitol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups under suitable conditions.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
Scientific Research Applications
Digadoglucitol has a wide range of scientific research applications :
Chemistry: It is used as a contrast agent in MRI to study the structure and function of various chemical compounds.
Biology: In biological research, this compound is used to visualize and study biological tissues and organs.
Medicine: It is used in medical imaging to diagnose and monitor various medical conditions, including tumors and vascular diseases.
Industry: In the industrial sector, this compound is used in the development of new imaging technologies and contrast agents.
Mechanism of Action
The mechanism of action of digadoglucitol involves its interaction with water molecules in the body . The gadolinium ions in the compound have high magnetic properties, which enhance the contrast in MRI images. The compound works by shortening the relaxation time of water protons in the body, resulting in clearer and more detailed images. The molecular targets include water molecules in tissues, and the pathways involved are related to the magnetic properties of gadolinium.
Comparison with Similar Compounds
Similar Compounds
Gadobutrol: Another gadolinium-based contrast agent used in MRI.
Gadoteridol: A macrocyclic gadolinium-based contrast agent.
Gadopentetate Dimeglumine: A linear gadolinium-based contrast agent.
Uniqueness of Digadoglucitol
This compound is unique due to its high relaxivity and stability compared to other gadolinium-based contrast agents . Its dimeric structure provides enhanced imaging capabilities, making it a preferred choice in certain diagnostic applications.
Properties
Molecular Formula |
C40H69Gd2N9O19 |
|---|---|
Molecular Weight |
1294.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-[2-hydroxy-3-[[2-hydroxy-3-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propyl]-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]propyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C40H75N9O19.2Gd/c50-28-32(54)40(68)39(67)31(53)21-49(19-29(51)17-41-1-5-43(22-33(55)56)9-13-47(26-37(63)64)14-10-44(6-2-41)23-34(57)58)20-30(52)18-42-3-7-45(24-35(59)60)11-15-48(27-38(65)66)16-12-46(8-4-42)25-36(61)62;;/h29-32,39-40,50-54,67-68H,1-28H2,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66);;/q;2*+3/p-6/t29?,30?,31-,32+,39+,40+;;/m0../s1 |
InChI Key |
ABNHNZKKSQVAOS-OMSVLNLVSA-H |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(CN(CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)CC(C(C(C(CO)O)O)O)O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















